![molecular formula C14H23NO2 B1381127 Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1356476-38-4](/img/structure/B1381127.png)

Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

Overview

Description

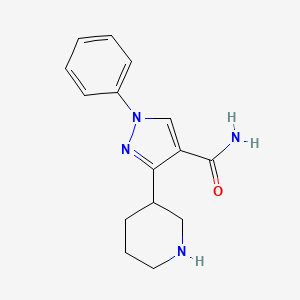

Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the CAS Number: 1356476-38-4 . It has a molecular weight of 237.34 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO2/c1-11-9-14(10-11)5-7-15(8-6-14)12(16)17-13(2,3)4/h1,5-10H2,2-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Routes : Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate. This compound provides convenient access to novel compounds for exploring chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Structural Modification : Vorona et al. (2007) focused on the structural modification of a similar compound, demonstrating the versatility of such compounds in the development of potentially biologically active heterocyclic compounds (Vorona et al., 2007).

Molecular Structure Analysis : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another closely related compound, was determined through single crystal X-ray diffraction analysis by Moriguchi et al. (2014), highlighting the intricate structural details of these compounds (Moriguchi et al., 2014).

Pharmacological Aspects

GPR119 Agonists Development : Matsuda et al. (2018) synthesized a novel class of 7-azaspiro[3.5]nonane derivatives, which showed potential as GPR119 agonists. This indicates the role of spirocyclic compounds in medicinal chemistry and drug development (Matsuda et al., 2018).

Biological Activity Studies : The synthesis and evaluation of derivatives of tert-butyl ester of 7Z-acetylmethylene-3-methyl-3-cephem-4-carboxylic acid were conducted by Potoročina et al. (2009), providing insight into the biological activities of these compounds (Potoročina et al., 2009).

Applications in Organic Chemistry

Catalytic Hydrogenation : Sukhorukov et al. (2008) demonstrated the transformation of related compounds under catalytic hydrogenation conditions, highlighting their application in organic synthesis (Sukhorukov et al., 2008).

Conformational Studies : Żesławska et al. (2017) conducted a conformational study of related spirocyclic compounds, which plays a crucial role in understanding their chemical behavior and potential applications (Żesławska et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is a potent agonist of the GPR119 receptor . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and plays a crucial role in glucose homeostasis and lipid metabolism .

Mode of Action

Upon binding to the GPR119 receptor, this compound stimulates the production of cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of glucose and lipid metabolism . The increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn triggers the release of insulin from pancreatic β-cells and incretin hormones from intestinal L cells .

Biochemical Pathways

The activation of the GPR119 receptor by Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate affects several biochemical pathways. The most notable is the insulin signaling pathway , which is crucial for the regulation of glucose homeostasis . Additionally, the compound also influences the incretin signaling pathway , enhancing the secretion of incretin hormones that promote insulin release .

Result of Action

The activation of the GPR119 receptor by Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate leads to enhanced insulin and incretin hormone secretion . This results in improved glucose homeostasis and lipid metabolism, making the compound a potential therapeutic agent for the treatment of metabolic diseases such as diabetes .

properties

IUPAC Name |

tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-11-9-14(10-11)5-7-15(8-6-14)12(16)17-13(2,3)4/h1,5-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRROMGNLAWBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=C)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)

amine hydrochloride](/img/structure/B1381051.png)

![3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole](/img/structure/B1381052.png)

![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)

![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride](/img/structure/B1381063.png)